molecular formula C16H21N3O2S B13134703 1-Piperidinecarboxylicacid,4-(2-benzothiazolylmethylamino)-,ethylester

1-Piperidinecarboxylicacid,4-(2-benzothiazolylmethylamino)-,ethylester

Cat. No.: B13134703
M. Wt: 319.4 g/mol
InChI Key: NTPDQMHIUGCQNB-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylicacid,4-(2-benzothiazolylmethylamino)-,ethylester is a complex organic compound that features a piperidine ring, a benzothiazole moiety, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxylicacid,4-(2-benzothiazolylmethylamino)-,ethylester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Benzothiazole Moiety: The benzothiazole group can be introduced via a nucleophilic substitution reaction, where a benzothiazole derivative reacts with a suitable piperidine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylicacid,4-(2-benzothiazolylmethylamino)-,ethylester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzothiazole moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

1-Piperidinecarboxylicacid,4-(2-benzothiazolylmethylamino)-,ethylester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylicacid,4-(2-benzothiazolylmethylamino)-,ethylester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known for its ability to bind to various biological targets, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-Piperidinecarboxylicacid,4-(2-benzothiazolylmethylamino)-,1,1-dimethylethyl ester: Similar structure but with a different ester group.

    4-(Benzothiazol-2-yl-methyl-amino)-piperidine-1-carboxylic acid ethyl ester: Another closely related compound with slight variations in the structure.

Uniqueness

1-Piperidinecarboxylicacid,4-(2-benzothiazolylmethylamino)-,ethylester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 4-[1,3-benzothiazol-2-yl(methyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C16H21N3O2S/c1-3-21-16(20)19-10-8-12(9-11-19)18(2)15-17-13-6-4-5-7-14(13)22-15/h4-7,12H,3,8-11H2,1-2H3

InChI Key

NTPDQMHIUGCQNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)N(C)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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